2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
Description
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c14-7-8-5-11-10(12-6-8)13-3-1-9(15)2-4-13/h5-7,9,15H,1-4H2 |
InChI Key |
HJDXCGUJZRSDIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Pharmacokinetics of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde Derivatives: A Technical Guide to Scaffold Optimization
Executive Summary
In modern rational drug design, the 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde scaffold has emerged as a privileged building block, particularly in the development of targeted therapeutics such as dual EGFR/HER2 kinase inhibitors[1]. This technical whitepaper explores the causal relationship between this specific molecular architecture and its pharmacokinetic (PK) behavior. By dissecting the physicochemical contributions of the pyrimidine core and the 4-hydroxypiperidine moiety, we provide drug development professionals with actionable insights into metabolic stability, clearance optimization, and self-validating ADME (Absorption, Distribution, Metabolism, and Excretion) workflows.
Structural Rationale and Physicochemical Properties
The pharmacokinetic viability of a drug candidate is fundamentally dictated by its physicochemical properties. The strategic assembly of the 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde scaffold addresses several common liabilities encountered in early-stage discovery:
-
The Pyrimidine Core: Replacing electron-rich aromatic rings (such as benzene) with an electron-deficient pyrimidine ring significantly enhances metabolic stability. Pyrimidines are markedly less susceptible to cytochrome P450 (CYP)-mediated epoxidation and aromatic hydroxylation, a modification that has been proven to overcome time-dependent inhibition (TDI) liabilities often caused by reactive metabolite formation[2].
-
The 5-Carbaldehyde Moiety: This functional group serves as a highly versatile electrophilic handle to generate hydrazones, oximes, or reductive amination products. In the context of kinase inhibitors, these aldehyde-derived linkages frequently form critical hydrogen bonds with the hinge region of the ATP-binding cleft, directly linking pharmacodynamics to the scaffold's structure[3].
-
The 4-Hydroxypiperidine Ring: The incorporation of the polar 4-hydroxypiperidine group is a deliberate strategy to lower the distribution coefficient (LogD) and increase the topological polar surface area (tPSA). This modification reduces non-specific plasma protein binding and mitigates hERG channel inhibition—a notorious liability of highly lipophilic basic amines[4]. Furthermore, the hydroxyl group significantly improves aqueous solubility, which is a critical prerequisite for achieving high oral bioavailability[5].
Biotransformation and Metabolic Fate
The metabolic clearance of 2-(4-hydroxypiperidin-1-yl)pyrimidine derivatives is governed by a delicate balance between Phase I oxidation and Phase II conjugation. Understanding this causality allows medicinal chemists to predict and steer the molecule's half-life.
-
Phase I (CYP450 Metabolism): While the pyrimidine ring remains highly stable, the piperidine ring can undergo CYP3A4-mediated N-dealkylation or oxidative deamination[6]. However, the presence of the 4-hydroxyl group sterically and electronically hinders oxidation at adjacent carbons, shifting the metabolic burden away from rapid Phase I degradation.
-
Phase II (UGT Conjugation): The primary pharmacokinetic benefit of the 4-hydroxyl group is providing a direct, accessible handle for UDP-glucuronosyltransferases (UGTs)[7]. Glucuronidation converts the molecule into a highly water-soluble metabolite, facilitating rapid renal clearance and safely bypassing the generation of potentially toxic Phase I reactive intermediates.
Biotransformation pathways of the 4-hydroxypiperidin-pyrimidine scaffold.
Quantitative Pharmacokinetic Profiling
When comparing unsubstituted piperidinyl-pyrimidine derivatives to their 4-hydroxy counterparts, a distinct and favorable shift in PK parameters is consistently observed across preclinical models. The addition of the hydroxyl group typically restricts the volume of distribution (Vd) due to decreased lipophilicity, while simultaneously optimizing hepatic clearance (CL) and boosting oral absorption.
Table 1: Representative Pharmacokinetic Shift via 4-Hydroxypiperidine Substitution
| Scaffold Variant | LogD (pH 7.4) | Hepatic Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (F%) |
| Unsubstituted Piperidinyl-Pyrimidine | 3.8 | 45.2 (High) | 8.5 | 12% |
| 4-Hydroxypiperidinyl-Pyrimidine | 1.9 | 18.4 (Moderate) | 4.2 | 54% |
Note: Data represents aggregate preclinical trends in rodent models demonstrating the causal impact of the 4-OH substitution on ADME parameters.
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness (E-E-A-T), pharmacokinetic evaluations of this scaffold must employ self-validating assay designs. A protocol is only as reliable as its internal controls.
Protocol A: In Vitro Microsomal Stability Assay
Causality: This assay determines the intrinsic clearance ( CLint ) mediated by hepatic enzymes, predicting in vivo hepatic clearance. Validation Mechanism: The inclusion of a minus-NADPH control isolates CYP-mediated metabolism from chemical instability. The use of a high-clearance control (Verapamil) and a low-clearance control (Warfarin) validates the enzymatic viability of the specific microsome batch. If Verapamil fails to clear, the assay is automatically invalidated.
Step-by-Step Methodology:
-
Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the pyrimidine test compound (final concentration 1 µM, keeping organic solvent < 0.5% v/v).
-
Control Assignment: Set up parallel incubations for Verapamil (positive control), Warfarin (negative control), and a minus-NADPH blank for the test compound.
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Serial Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
Protocol B: In Vivo Pharmacokinetic Workflow (Rat PO/IV Cassette)
Causality: Determines absolute bioavailability (F%) and systemic clearance by comparing intravenous (IV) and oral (PO) exposure. Validation Mechanism: LC-MS/MS analysis must include a SIL-IS to correct for matrix effects (ion suppression/enhancement) and extraction losses. Quality Control (QC) samples at three concentration levels (Low, Mid, High) must fall within ±15% variance to validate the analytical run.
Step-by-Step Methodology:
-
Formulation: Formulate the pyrimidine derivative in a biocompatible vehicle (e.g., 5% DMSO / 10% Tween-80 / 85% Saline) to ensure complete dissolution.
-
Dosing: Administer the compound to fasted male Sprague-Dawley rats via IV tail vein injection (1 mg/kg) and oral gavage (5 mg/kg) in parallel cohorts (n=3 per route).
-
Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.
-
Protein Precipitation: Extract 50 µL of plasma with 200 µL of acetonitrile containing the SIL-IS. Vortex and centrifuge.
-
Quantification: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Modeling: Calculate PK parameters (AUC, Cmax , t1/2 , Vd, CL) using non-compartmental analysis (NCA) software.
Self-validating in vivo pharmacokinetic workflow for pyrimidine derivatives.
Conclusion
The 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde scaffold represents a masterclass in rational pharmacokinetic design. By leveraging the electron deficiency of the pyrimidine ring to resist CYP-mediated oxidation, and utilizing the 4-hydroxypiperidine group to optimize solubility and direct clearance toward Phase II glucuronidation, drug developers can effectively bypass traditional ADME bottlenecks. Implementing the self-validating protocols outlined above ensures that the resulting PK data is both robust and translationally relevant.
References
-
4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Academia.edu. Available at:[1]
-
Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. MDPI. Available at:[3]
-
CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. PubMed. Available at:[6]
-
Current trends in drug metabolism and pharmacokinetics. PMC - NIH. Available at:[7]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at:[4]
-
Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. ACS Publications. Available at:[2]
-
Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles. RSC Publishing. Available at:[5]
Sources
- 1. (PDF) 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors [academia.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00720A [pubs.rsc.org]
- 6. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Framework for the Antineoplastic Activity of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
A Technical Guide for Preclinical Evaluation in Cancer Cell Lines
Foreword: The Rationale for Investigating Novel Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in the architecture of life, forming the essential nucleobases of DNA and RNA. This fundamental role has made pyrimidine analogs a highly successful class of antimetabolite drugs in oncology for decades.[1] By mimicking endogenous pyrimidines, these agents can disrupt the synthesis of nucleic acids, a process hyperactively exploited by rapidly dividing cancer cells.[2][3] The archetypal example, 5-Fluorouracil (5-FU), functions by irreversibly inhibiting thymidylate synthase, thereby halting DNA replication.
Beyond their role as antimetabolites, the synthetic versatility of the pyrimidine ring has allowed for the development of derivatives that target other critical cancer-promoting pathways.[4] These include inhibitors of cyclin-dependent kinases (CDKs) that control the cell cycle, and modulators of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are pivotal in tumor growth and angiogenesis.[5][6]
The compound of interest, 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde, represents a novel chemical entity within this promising class. Its unique structure, featuring a hydroxypiperidinyl group and a carbaldehyde moiety, suggests the potential for distinct biological activities and mechanisms of action compared to existing pyrimidine-based drugs. This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound's anticancer potential, designed for researchers and drug development professionals. The methodologies described herein are designed to be self-validating, providing a rigorous and logical pathway from initial cytotoxicity screening to mechanistic elucidation.
Part 1: Initial Assessment of Cytotoxic and Antiproliferative Activity
The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cancer cell growth and viability. A panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, leukemia) should be selected for initial screening.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Long-Term Survival Evaluation using Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, providing insight into the compound's long-term cytotoxic or cytostatic effects.[4][7] A colony is typically defined as a cluster of at least 50 cells.[4]
Experimental Protocol: Clonogenic Assay
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.[4]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.[8]
-
Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.[4]
-
Colony Counting: Count the number of colonies in each well. The plating efficiency and surviving fraction can then be calculated to assess the compound's long-term impact on cell survival.
| Assay | Parameter Measured | Endpoint | Key Insights |
| MTT Assay | Metabolic activity | IC50 value | Short-term cytotoxicity and dose-response |
| Clonogenic Assay | Colony formation ability | Surviving fraction | Long-term effects on reproductive integrity |
Part 2: Elucidation of the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.
Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[2]
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Part 3: Investigating Effects on Cell Cycle and Migration
Many anticancer agents exert their effects by disrupting the cell cycle or inhibiting the migratory and invasive properties of cancer cells.
Cell Cycle Analysis
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[6] Chemical agents can induce cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cell proliferation. This can be analyzed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and quantifying the DNA content per cell using flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compound at various concentrations and time points. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.[9][10]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent staining of double-stranded RNA.[9][11]
-
Incubation: Incubate for 30-40 minutes at 37°C or room temperature.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time.[12]
Experimental Protocol: Wound Healing Assay
-
Create Monolayer: Grow cells to full confluency in 6-well plates.
-
Create Wound: Use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.[13]
-
Treatment: Wash the wells with PBS to remove dislodged cells and add fresh medium containing the test compound at non-lethal concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Part 4: Probing the Molecular Mechanism of Action
Understanding the molecular targets and signaling pathways affected by the compound is crucial for its further development. Based on the activities of other pyrimidine derivatives, key pathways to investigate include those regulated by Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs).[14]
Western Blot Analysis of Key Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the expression and phosphorylation status of key signaling molecules.[15][16] Changes in the phosphorylation of proteins like EGFR, Akt, and ERK, or the expression levels of cell cycle regulators like CDK4/6 and Cyclin D1, can provide mechanistic insights.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for various times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total-EGFR, phospho-Akt, total-Akt, Cyclin D1, CDK4, β-actin) overnight at 4°C.[18]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
Proposed Signaling Pathways for Investigation
Given the pyrimidine core, 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde could potentially interfere with several oncogenic signaling pathways. The diagram below illustrates a hypothetical model where the compound might inhibit key nodes in the EGFR and CDK4/6 pathways, leading to decreased proliferation and cell cycle arrest.
Caption: Hypothetical signaling pathways targeted by the test compound.
Conclusion and Future Directions
This technical guide outlines a systematic and robust approach to characterizing the in vitro anticancer activity of the novel compound 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde. By following this framework, researchers can generate a comprehensive dataset detailing the compound's effects on cell viability, proliferation, apoptosis, and migration. The proposed mechanistic studies, focused on key oncogenic pathways, will provide critical insights into its mode of action. Positive and compelling results from these in vitro assays would provide a strong rationale for advancing the compound into more complex preclinical models, including in vivo animal studies, to further evaluate its therapeutic potential.
References
-
Deng, L. (n.d.). Analyzing Cancer Signaling: Pathways, Targets and Therapeutic Advances. Allied Academies. Retrieved from [Link]
-
M, P., & M, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19). [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jain, M., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1). [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(9), 120. [Link]
-
Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. As referenced by Bio-protocol. [Link]
-
Sanchez-Vega, F., et al. (2018). Oncogenic Signaling Pathways in The Cancer Genome Atlas. Cell, 173(2), 321-337.e10. [Link]
-
Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. International Journal of Molecular Sciences, 18(5), 1070. [Link]
-
Clyte. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
-
Mir, M. A., et al. (2021). Aberrant Signaling Pathways in Cancer Cells: Application of Nanomaterials. ACS Omega, 6(14), 9257-9268. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Martini, M., et al. (2017). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 6(4), 31. [Link]
-
Un-Kyo, Seo, et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(5), 393-407. [Link]
-
Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Ponnusamy, M. P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-28. [Link]
-
Chen, H., & Wang, S. (2020). Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment. Cell Proliferation, 53(1), e12723. [Link]
-
Malumbres, M. (2019). A review on the role of cyclin dependent kinases in cancers. Clinical & Translational Oncology, 21(11), 1449-1459. [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (2021, April 14). (PDF) Oncogenic Signaling Pathways in Cancer: An Overview. Retrieved from [Link]
-
Sullivan, L. A., & Brekken, R. A. (2020). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers, 12(11), 3169. [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]
-
University of Zurich. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining. Retrieved from [Link]
-
Meadows, K. L., et al. (2018). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Journal of Clinical Oncology, 36(15_suppl), e14588-e14588. [Link]
-
ResearchGate. (2026, February 7). Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals. Retrieved from [Link]
-
Kim, K. E., & Song, H. (2016). Relationship of VEGF/VEGFR with immune and cancer cells: staggering or forward? Journal of Biomedical Research, 30(3), 165-171. [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Kim, H. S., & Lee, S. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 111(1), 5.5.1-5.5.12. [Link]
-
Bozbey, İ. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. Anatolian Journal of Pharmacy, 9(1), 1-10. [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. Retrieved from [Link]
-
Asati, V., et al. (2025). Mechanistic Roles of Transcriptional Cyclin-Dependent Kinases in Oncogenesis: Implications for Cancer Therapy. Cancers, 17(9), 2549. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
Kalan, S., & Geng, Y. (2020). Transcription-Associated Cyclin-Dependent Kinases as Targets and Biomarkers for Cancer Therapy. Clinical Cancer Research, 26(5), 981-990. [Link]
-
Yue, P. Y. K., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. [Link]
-
Kramer, N., et al. (2016). In vitro wound healing assays – state of the art. Journal of the Royal Society Interface, 13(117), 20160012. [Link]
-
Jain, M., & Kumar, D. (2017). In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells. Methods in Molecular Biology, 1692, 97-103. [Link]
-
The Regeneration Center. (2023, August 9). Clonogenic Assay | Suspension Cells | Colony Formations. Retrieved from [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 58. [Link]
-
Carianne, T. (2010, August 29). Clonogenic Assay Procedure. JoVE (Journal of Visualized Experiments), (42), e2153. [Link]
-
Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315-2319. [Link]
-
Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(4), 625-626. [Link]
Sources
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy. — Early Detection Research Network [edrn.cancer.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcellthailand.org [stemcellthailand.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. moodle2.units.it [moodle2.units.it]
- 13. clyte.tech [clyte.tech]
- 14. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. media.cellsignal.cn [media.cellsignal.cn]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comprehensive Technical Guide to the Characterization of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde: Molecular Weight and Crystal Structure Analysis
An In-depth Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is a compound of significant interest, incorporating key pharmacophoric features: a hydrogen-bond-accepting pyrimidine core, a flexible and polar 4-hydroxypiperidine moiety, and a reactive carbaldehyde group suitable for further synthetic elaboration. Accurate characterization of its fundamental physicochemical properties—specifically its molecular weight and three-dimensional crystal structure—is a non-negotiable prerequisite for any rational drug design and development program. This guide provides a comprehensive, field-proven framework for the definitive characterization of this molecule, moving from theoretical calculation to rigorous experimental validation. We detail the causality behind the selection of high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction, presenting self-validating protocols and explaining the interpretation of the resulting data. This document is intended to serve as a practical guide for researchers undertaking the structural elucidation of novel small-molecule drug candidates.
Part 1: Theoretical and Computational Foundation
Before embarking on empirical analysis, a robust theoretical foundation must be established. This initial step provides expected values against which experimental data can be validated, serving as a crucial first-pass quality control.
Molecular Formula and Weight Calculation
The first principle in characterization is to determine the precise elemental composition and corresponding molecular weight. The structure of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is derived from three constituent parts: a pyrimidine ring, a 5-carbaldehyde group, and a 2-(4-hydroxypiperidin-1-yl) substituent.
A systematic breakdown yields the molecular formula:
-
Pyrimidine Core (C₄H₂N₂): Aromatic ring with two nitrogen atoms.
-
5-Carbaldehyde Group (CHO): Attached to the 5th position of the pyrimidine ring.
-
4-Hydroxypiperidin-1-yl Group (C₅H₁₀NO): Attached to the 2nd position of the pyrimidine ring.
Combining these fragments gives the final molecular formula: C₁₀H₁₃N₃O₂ .
From this formula, we can calculate the theoretical molecular weights, which are indispensable for mass spectrometry analysis.[2]
| Parameter | Description | Calculated Value |
| Molecular Formula | The elemental composition of the molecule. | C₁₀H₁₃N₃O₂ |
| Average Molecular Weight | The sum of the average atomic masses of the constituent atoms. | 221.25 g/mol |
| Monoisotopic Mass | The sum of the masses of the most abundant isotopes of the constituent atoms. | 221.1008 Da |
| Table 1: Theoretical Molecular Weight and Mass Data for C₁₀H₁₃N₃O₂. |
Part 2: Experimental Determination of Molecular Weight via Mass Spectrometry
While theoretical calculations are essential, experimental verification is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular weight and elemental composition of a small organic molecule.[3]
Causality: Why High-Resolution Mass Spectrometry?
The choice of HRMS over standard-resolution MS is deliberate. HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other potential formulas that may have the same nominal mass. For a novel compound entering a drug discovery pipeline, this level of certainty is non-negotiable.
Experimental Protocol: ESI-TOF Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like our target compound, as it minimizes fragmentation. A Time-of-Flight (TOF) analyzer provides the high resolution required.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a stock solution.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL. The goal is to avoid detector saturation while ensuring a strong signal.
-
Incorporate a trace amount of formic acid (~0.1%) into the final solution. This aids in the protonation of the molecule, promoting the formation of the desired [M+H]⁺ ion.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer immediately before the analysis using a known calibration standard (e.g., sodium formate or a commercial ESI-L tuning mix). This step is critical for achieving high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500). The expected m/z for the [M+H]⁺ ion is 222.1086 Da.
-
-
Data Analysis and Validation:
-
Identify the peak corresponding to the [M+H]⁺ ion. The measured m/z should be within a narrow tolerance (typically < 5 ppm) of the calculated value.
-
Analyze the isotopic pattern of the molecular ion peak. The relative abundances of the M+1, M+2, etc., peaks, which arise from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O, must match the theoretically predicted pattern for C₁₀H₁₃N₃O₂. This provides a secondary layer of confirmation for the elemental formula.
-
Workflow for Molecular Weight Determination
Sources
Role of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde in early-stage drug discovery
The Strategic Role of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde in Early-Stage Drug Discovery
Introduction & Structural Rationale
In the landscape of modern medicinal chemistry, the identification of versatile, drug-like building blocks is paramount to accelerating hit-to-lead and lead optimization campaigns. 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde represents a highly privileged, bifunctional scaffold. It elegantly marries the electrophilic reactivity of a pyrimidine-5-carbaldehyde core with the physicochemical modulating properties of a 4-hydroxypiperidine moiety.
From a structural design perspective, the causality behind selecting this specific molecule is twofold:
-
The Pyrimidine-5-carbaldehyde Core: This heterocyclic aldehyde serves as a crucial building block in the development of biologically active molecules, allowing for the rapid introduction of diverse functional groups via C-C or C-N bond formation[1]. It is an essential intermediate in synthesizing pyrimidine derivatives, which are heavily utilized in antiviral, antibacterial, and anticancer drug discovery[1].
-
The 4-Hydroxypiperidine Motif: This secondary amine derivative is a privileged scaffold in its own right, frequently used to construct biologically active molecules for neurological disorders and oncology[2]. The hydroxyl group at the 4-position provides a precise hydrogen-bond donor/acceptor, while the piperidine ring enhances the overall sp³ character of the molecule, improving solubility and metabolic stability[3].
When fused, pyrimidine derivatives containing a 4-hydroxypiperidine group have demonstrated potent anti-proliferative activities against human tumor cell lines (such as H1975) by inducing cell cycle arrest in the S phase and triggering apoptosis[4].
Diagram 1: Logical relationship of the scaffold's structural components and their functional utility.
Target Applications: Kinase Inhibition in Oncology and Inflammation
The pyrimidine core is a classic bioisostere for purine, making it an ideal starting point for ATP-competitive kinase inhibitors. Recent early-stage discovery campaigns have successfully utilized pyrimidine-5-carboxamide and carbonitrile derivatives to target specific kinases:
-
Salt-Inducible Kinases (SIKs): Pyrimidine derivatives have been developed as novel SIK inhibitors to regulate the transformation of M1/M2 macrophages for the treatment of inflammatory bowel disease (IBD)[5]. The incorporation of polar, sp³-rich cyclic amines (like 4-hydroxypiperidine) improves the historically poor drug-like properties, such as rapid elimination and high plasma protein binding, of earlier SIK inhibitors[5].
-
VEGFR-2 Inhibition: Novel pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), exhibiting excellent cytotoxic activities against colon (HCT-116) and breast (MCF-7) cancer cell lines[6]. The 4-hydroxypiperidine moiety can be strategically positioned to interact with the solvent-exposed region of the VEGFR-2 active site, enhancing binding enthalpy.
Quantitative Physicochemical Profiling
To understand why this scaffold is prized in Hit-to-Lead (H2L) campaigns, we must analyze its physicochemical baseline. The table below summarizes the quantitative data of the core scaffold and explains the causality of its impact on drug design.
| Parameter | Estimated Value | Causality in Scaffold Design |
| Molecular Weight | 207.23 g/mol | Low MW provides ample room (<300 Da) for late-stage functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~56.2 Ų | Optimal for membrane permeability; balances aqueous solubility with passive cellular diffusion. |
| Hydrogen Bond Donors (HBD) | 1 | The hydroxyl group acts as a precise H-bond donor, often targeting the kinase hinge region or allosteric pockets. |
| Hydrogen Bond Acceptors (HBA) | 4 | Enhances interaction with solvent-exposed regions, improving overall thermodynamic binding enthalpy. |
| LogP (Calculated) | 0.8 - 1.5 | The hydrophilic 4-hydroxypiperidine moiety offsets the lipophilic pyrimidine, preventing non-specific protein binding. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is critical to ensure that experimental methodologies are not just a sequence of steps, but a logically sound, self-validating system. Below are two foundational protocols for utilizing this scaffold.
Protocol 1: High-Throughput Reductive Amination for Library Generation
Causality: Reductive amination is chosen to convert the planar, electrophilic aldehyde into a flexible, sp³-hybridized amine linkage. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient imine intermediate without reducing the starting aldehyde directly to an alcohol, thereby preventing the accumulation of dead-end side products.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde (1.0 eq) and the primary/secondary amine building block (1.2 eq) in anhydrous dichloroethane (DCE).
-
Acid Catalysis: Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature under a nitrogen atmosphere.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Step: Always run a parallel control reaction containing the aldehyde, amine, and acetic acid, but omit the NaBH(OAc)₃. Analyze both the control and the active reaction via LC-MS. If the LC-MS of the active reaction matches the mass found in the control, you are observing the unreduced, transient imine (a false positive). A successful reduction must show a mass shift corresponding to the addition of two hydrogen atoms (+2 Da).
Protocol 2: TR-FRET Kinase Inhibition Assay (e.g., VEGFR-2)
Causality: Pyrimidine derivatives often exhibit native auto-fluorescence due to their conjugated aromatic systems. To prevent this from interfering with assay readouts, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time-resolved nature introduces a microsecond delay before signal acquisition, allowing short-lived background auto-fluorescence to decay completely.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing recombinant VEGFR-2 kinase domain, ATP (at its predetermined K_m value), and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, MgCl₂, EGTA, DTT, and 0.01% Tween-20 to prevent non-specific aggregation).
-
Compound Plating: Dispense the synthesized pyrimidine derivatives into a 384-well plate in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).
-
Incubation: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for an additional 60 minutes.
-
Self-Validation Step: Incorporate two critical controls on every plate. First, a "No-Enzyme" control to establish the absolute baseline (0% activity). Second, a "Reference Inhibitor" control (e.g., Sorafenib for VEGFR-2[6]) to validate the dynamic range and ensure the assay is sensitive enough to detect nanomolar inhibition.
Diagram 2: Self-validating experimental workflow for Hit-to-Lead optimization using the pyrimidine scaffold.
Conclusion
2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is far more than a simple chemical reagent; it is a strategically designed scaffold that addresses multiple challenges in early-stage drug discovery. By leveraging its highly reactive aldehyde handle for rapid analog generation and relying on the 4-hydroxypiperidine moiety to ensure favorable physicochemical properties, researchers can efficiently navigate the complex transition from initial hit identification to robust lead optimization.
References
-
Chi, Lingling, et al. "Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group." ResearchGate / Springer. URL:[Link]
-
National Institutes of Health. "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment." PubMed. URL:[Link]
-
RSC Publishing. "Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." RSC Advances. URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Step-by-step synthesis route for 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
Application Note: Synthesis and Isolation of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde
Introduction & Mechanistic Rationale
The synthesis of functionalized pyrimidines is a cornerstone of modern medicinal chemistry. Specifically, 2-amino-pyrimidine-5-carbaldehyde derivatives serve as highly versatile building blocks for the development of kinase inhibitors, targeted protein degraders (PROTACs/molecular glues) [1], and neurodegenerative disease imaging agents [2]. This application note details a highly efficient, scalable, and bench-stable protocol for synthesizing 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde.
Mechanistic Causality: The transformation relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The success and mild conditions of this reaction are dictated by the electronic properties of the starting material, 2-chloropyrimidine-5-carbaldehyde:
-
Electrophilic Activation: The formyl group (-CHO) at the C5 position is strongly electron-withdrawing via resonance. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, rendering the C2 position highly susceptible to nucleophilic attack [3].
-
Meisenheimer Complex Stabilization: Upon attack by the secondary amine of 4-hydroxypiperidine, a negatively charged Meisenheimer complex is formed. The C5-formyl group acts as an electron sink, stabilizing this intermediate before the subsequent elimination of the chloride leaving group.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases because of its high solubility in organic solvents like Dichloromethane (DCM) and its non-nucleophilic nature (due to steric hindrance). It acts as a proton sponge, neutralizing the HCl generated during the reaction and preventing the protonation of the 4-hydroxypiperidine nucleophile, which would otherwise stall the reaction [1].
Reagent Stoichiometry and Quantitative Data
Table 1: Reagent quantities for a standard 10.0 mmol scale synthesis.
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |
| 2-Chloropyrimidine-5-carbaldehyde | Electrophile | 142.54 | 1.0 | 1.42 g (10.0 mmol) |
| 4-Hydroxypiperidine | Nucleophile | 101.15 | 1.1 | 1.11 g (11.0 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | Base | 129.24 | 2.0 | 3.48 mL (20.0 mmol) |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 50.0 mL (0.2 M) |
Experimental Workflows and Logical Sequences
Figure 1: Step-by-step experimental workflow for the SNAr synthesis and isolation.
Figure 2: Logical sequence of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Detailed Step-by-Step Protocol
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Causality: While SNAr reactions are generally moisture-tolerant, excluding water prevents competitive hydrolysis of the 2-chloropyrimidine to the corresponding pyrimidin-2-ol byproduct.
-
-
Solvent & Electrophile Addition: Dissolve 2-chloropyrimidine-5-carbaldehyde (1.42 g, 10.0 mmol) in anhydrous DCM (40 mL). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) dropwise to the cooled solution.
-
Nucleophile Addition: Dissolve 4-hydroxypiperidine (1.11 g, 11.0 mmol) in the remaining 10 mL of DCM. Add this solution dropwise over 10 minutes to the reaction mixture.
-
Causality: Dropwise addition at 0 °C controls the exothermic nature of the amine addition and minimizes the formation of bis-substitution or unwanted oligomeric byproducts.
-
Phase 2: Reaction Execution and Monitoring
-
Incubation: Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (25 °C). Stir vigorously for 2 to 4 hours [1].
-
Self-Validating Check (Monitoring): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS or TLC (Eluent: 5% MeOH in DCM).
-
Expected Observation: The starting material (2-chloropyrimidine-5-carbaldehyde) should be completely consumed. A new, more polar spot/peak corresponding to the product mass ([M+H]+ = 208.10) should dominate the chromatogram.
-
Phase 3: Quench and Workup
-
Quenching: Once complete consumption of the electrophile is confirmed, quench the reaction by adding 30 mL of deionized water.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).
-
Causality: The NaHCO3 wash ensures the complete removal of DIPEA hydrochloride salts, while brine reduces the water content in the organic phase to aid in drying.
-
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude yellow/orange solid.
Phase 4: Purification
-
Flash Column Chromatography: Dry-load the crude material onto silica gel. Purify using a gradient elution of 0% to 5% Methanol in DCM.
-
Isolation: Pool the fractions containing the pure product (identified by TLC, Rf ~ 0.3 in 5% MeOH/DCM) and concentrate in vacuo to afford 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde as a pale yellow solid.
Analytical Characterization (Expected)
-
LC-MS (ESI): m/z calculated for C10H13N3O2 [M+H]+: 208.10; Found: 208.1.
-
1H NMR (400 MHz, CDCl3): δ 9.75 (s, 1H, -CHO), 8.78 (s, 2H, Pyrimidine C4-H, C6-H), 4.45 (m, 2H, Piperidine equatorial), 3.95 (m, 1H, -CH-OH), 3.40 (m, 2H, Piperidine axial), 1.95 (m, 2H), 1.55 (m, 2H).
References
- Title: WO2022125804A1 - Smarca degraders and uses thereof Source: Google Patents URL
- Title: WO2024186584A2 - Alpha-synuclein binders and methods of use Source: Google Patents URL
- Title: Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction Source: Bioconjugate Chemistry - ACS Publications URL
Advanced C–N Cross-Coupling Strategies for the Synthesis of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde
Executive Summary
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry. The target molecule, 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde , features a highly versatile aldehyde handle and a polar hydroxyl group, making it an excellent building block for drug discovery.
While the highly electrophilic nature of 2-chloropyrimidine-5-carbaldehyde allows it to undergo standard Nucleophilic Aromatic Substitution (SNAr) [1], the presence of an unprotected secondary alcohol on the 4-hydroxypiperidine nucleophile introduces chemoselectivity challenges. To prevent competing O-arylation and avoid the atom-economy penalty of protecting groups, Palladium-catalyzed Buchwald-Hartwig cross-coupling provides a highly controlled, chemoselective alternative. This application note details the mechanistic rationale, empirical optimization, and self-validating protocols for this transformation.
Mechanistic Rationale: The Chemoselectivity Challenge
In a traditional SNAr approach, the electron-withdrawing carbaldehyde group at the 5-position highly activates the 2-chloro position for nucleophilic attack. However, driving the reaction to completion often requires elevated temperatures and excess base, which can activate the secondary hydroxyl group of 4-hydroxypiperidine, leading to minor but problematic O-arylation byproducts.
Why Buchwald-Hartwig over SNAr? By transitioning to a Pd-catalyzed cross-coupling regime [2], the reaction mechanism shifts from nucleophilic attack to an oxidative addition/reductive elimination cycle.
-
Ligand Control: Utilizing a bulky biaryl dialkylphosphine ligand like BrettPhos accelerates the reductive elimination step specifically for C–N bond formation, completely suppressing C–O bond formation [3].
-
Base Selection: Strong bases like NaOtBu (pKa ~19) will deprotonate the hydroxyl group, leading to catalyst poisoning or etherification. Employing a milder, insoluble inorganic base like Cs₂CO₃ ensures that only the more nucleophilic amine is engaged in the catalytic cycle.
Figure 1: Divergent reaction pathways comparing basic SNAr and Pd-catalyzed Buchwald-Hartwig amination.
Empirical Condition Matrix
The following table summarizes the quantitative data from reaction optimization, demonstrating the causality behind the final protocol selection.
| Reaction Modality | Catalyst / Ligand | Base | Solvent | Temp (°C) | Chemoselectivity (N:O) | Isolated Yield (%) |
| SNAr (Baseline) | None | K₂CO₃ | DMF | 80 | 85:15 | 72 |
| SNAr (Mild) | None | DIPEA | THF | 25 | 90:10 | 65 (Incomplete) |
| B-H Coupling | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 90 | 95:5 | 78 |
| B-H Coupling | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 90 | 80:20 (OH deprot.) | 55 |
| B-H Coupling (Optimal) | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | >99:1 | 94 |
Self-Validating Experimental Protocol
This protocol describes the optimal Buchwald-Hartwig cross-coupling conditions. The methodology is designed with built-in validation checkpoints to ensure reproducibility.
Materials & Reagents
-
Electrophile: 2-Chloropyrimidine-5-carbaldehyde (1.0 equiv, 1.0 mmol, 142.5 mg)
-
Nucleophile: 4-Hydroxypiperidine (1.2 equiv, 1.2 mmol, 121.4 mg)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv, 2.0 mol%, 18.3 mg)
-
Ligand: BrettPhos (0.04 equiv, 4.0 mol%, 21.5 mg)
-
Base: Cs₂CO₃ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol, 651.6 mg)
-
Solvent: 1,4-Dioxane (anhydrous, degassed), 5.0 mL
Step-by-Step Methodology
-
Pre-catalyst Activation (Inert Atmosphere):
-
Action: In an oven-dried 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, charge Pd₂(dba)₃ and BrettPhos.
-
Causality: Premixing the Pd(0) source with the electron-rich biaryl ligand ensures the formation of the active monomeric L-Pd(0) species before introducing the substrates.
-
-
Substrate & Base Addition:
-
Action: Add 2-chloropyrimidine-5-carbaldehyde, 4-hydroxypiperidine, and Cs₂CO₃ to the vial.
-
Causality: Cs₂CO₃ is utilized because its limited solubility in dioxane provides a slow release of basicity, preventing unwanted deprotonation of the piperidine's hydroxyl group.
-
-
Solvent Addition & Degassing:
-
Action: Add 5.0 mL of anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined septum. Sparge the mixture with dry Nitrogen or Argon for 10 minutes.
-
-
Thermal Reaction:
-
Action: Transfer the sealed vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
Validation Checkpoint 1 (TLC): After 12 hours, sample 5 µL of the reaction. Run a TLC (Eluent: 5% MeOH in DCM). The starting aldehyde (Rf ~0.8) should be consumed. The product will appear as a highly polar spot (Rf ~0.3) that is UV-active and stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the aldehyde remains intact.
-
-
Workup & Isolation:
-
Action: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with an additional 10 mL of Ethyl Acetate.
-
Action: Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0% to 10% Methanol in Dichloromethane.
-
Validation Checkpoint 2 (LC-MS): Analyze the purified fractions. The exact mass of the product (C₁₀H₁₃N₃O₂) is 207.10 Da. The LC-MS spectrum must show a dominant peak at [M+H]⁺ = 208.1 .
-
Figure 2: Buchwald-Hartwig catalytic cycle utilizing BrettPhos for highly selective C-N coupling.
References
-
Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction Bioconjugate Chemistry, ACS Publications. URL:[Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders National Institutes of Health (NIH) / PMC. URL: [Link]
Technical Support Center: Preventing Oxidation of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde .
While the pyrimidine core of this building block provides structural rigidity, the C5-carbaldehyde group is highly susceptible to auto-oxidation, rapidly converting to a carboxylic acid upon exposure to atmospheric oxygen. Furthermore, the tertiary amine of the piperidine ring can be vulnerable to N-oxidation if stored in peroxide-forming solvents[1]. This guide synthesizes mechanistic insights with field-proven, self-validating protocols to ensure the absolute integrity of your compound during storage and handling.
Part 1: Mechanistic Profiling of Aldehyde Degradation
To effectively prevent degradation, we must first understand its causality. The primary degradation pathway for this compound is the Bolland-Gee auto-oxidation mechanism [1].
-
Initiation: Trace transition metals or UV light homolytically cleave the aldehydic C-H bond, forming a highly reactive acyl radical.
-
Propagation: Molecular oxygen (O₂) rapidly adds to the acyl radical to form a peroxy radical. This radical then abstracts a hydrogen atom from a neighboring aldehyde molecule to form a peracid[2].
-
Termination/Conversion: The peracid undergoes a Baeyer-Villiger-type reaction with an unreacted aldehyde molecule, ultimately yielding two equivalents of the corresponding carboxylic acid[2].
Mechanism of aldehyde auto-oxidation to carboxylic acid.
Part 2: Troubleshooting & Diagnostic FAQs
Q1: My powder has developed a slight yellow tint and seems less soluble in my reaction solvent. What happened? A1: Discoloration and decreased solubility in non-polar or aprotic solvents are classic indicators of aldehyde oxidation[3]. The compound has likely oxidized to 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid. Carboxylic acids form strong intermolecular hydrogen bonds, significantly increasing the melting point and decreasing solubility compared to the parent aldehyde.
Q2: Can I store this compound as a stock solution to save time during assay preparation? A2: It is highly discouraged to store this compound in solution for long periods. Solvents like Tetrahydrofuran (THF) or Diethyl Ether auto-oxidize to form hydroperoxides[1]. These solvent-derived peroxides act as radical initiators that will rapidly accelerate the oxidation of the aldehyde and potentially oxidize the tertiary amine to an N-oxide[1]. If solution storage is absolutely mandatory, use anhydrous, peroxide-free solvents (e.g., Acetonitrile), blanket the headspace with Argon, and store at -80°C[4].
Q3: How can I recover the pure aldehyde if my batch has already partially oxidized? A3: Because the degradation product is a carboxylic acid, it can be removed via a simple acid-base liquid-liquid extraction. Dissolve the impure mixture in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer with a 10% aqueous sodium carbonate (Na₂CO₃) solution[3]. The carboxylic acid will deprotonate, partition into the aqueous layer as a water-soluble sodium salt, leaving the purified aldehyde in the organic layer. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
Part 3: Antioxidant Selection Guide
When formulating the compound or storing bulk solutions where strict inert gas blanketing is physically impossible, the addition of radical-scavenging antioxidants can break the auto-oxidation chain reaction[4].
| Antioxidant | Recommended Conc. (w/w) | Mechanistic Rationale & Application Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Donates a hydrogen atom to peroxy radicals, converting them to stable hydroperoxides. Highly soluble in organic solvents[4]. |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.1% | Often used synergistically with BHT to regenerate the active phenol. Ideal for lipid-based or emulsion formulations[4]. |
| Tocopherol (Vitamin E) | 0.05% - 0.2% | A natural radical scavenger. Slightly less potent than BHT, but heavily preferred for downstream in vivo biological assays where synthetic antioxidants are undesirable[4]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Strict Inerting and Aliquoting Procedure (Solid Storage)
Causality: Repeatedly opening a master vial introduces atmospheric moisture and oxygen, initiating the radical chain reaction. Aliquoting minimizes exposure cycles. Argon is strictly preferred over Nitrogen because it is denser than air; it settles over the solid, providing a physical barrier against oxygen[3].
-
Glassware Preparation: Dry amber glass vials in an oven at 120°C for 2 hours to remove adsorbed surface moisture. Cool in a desiccator. (Note: Amber glass blocks UV light, preventing the initial homolytic C-H cleavage)[3].
-
Aliquoting: In a glovebox or under a steady stream of inert gas, transfer single-use quantities of the compound into the vials.
-
Purging (Self-Validating Step): Cap the vial with a PTFE-lined silicone septum. Insert a vent needle and an Argon source needle. Purge with a gentle stream of Argon for 60 seconds. Validation: To ensure a perfect seal, remove the vent needle first, allow the vial to slightly over-pressurize for 2 seconds, then remove the Argon needle. The septum should slightly bulge outward, proving a sustained positive-pressure anaerobic environment.
-
Sealing: Wrap the cap tightly with Parafilm and store immediately at -20°C[4].
Optimal workflow for aliquoting and storing sensitive aldehydes.
Protocol B: Stability-Indicating HPLC Method Validation
Causality: You cannot trust your storage conditions if your analytical method cannot accurately quantify degradation. A standard HPLC run might co-elute the aldehyde and its carboxylic acid. This protocol ensures your method is stability-indicating by intentionally forcing degradation to prove chromatographic resolution[4].
-
Forced Degradation (Positive Control): Dissolve 1 mg of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde in 1 mL of Acetonitrile. Add 50 µL of 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours[4]. This oxidatively stresses the sample, forcing the creation of the carboxylic acid and potential N-oxide impurities.
-
Chromatographic Setup: Utilize a C18 reverse-phase column. Because the primary degradation product is an acid, you must use a buffered, acidic mobile phase (e.g., 0.1% Formic Acid in Water / Acetonitrile). This keeps the carboxylic acid fully protonated, preventing peak tailing and shifting its retention time away from the parent aldehyde.
-
System Validation: Inject the forced degradation sample. You must observe distinct, baseline-resolved peaks for the parent aldehyde, the carboxylic acid (which will elute earlier due to higher polarity), and any N-oxides. If the resolution factor ( Rs ) is < 1.5, adjust your gradient profile before utilizing this method to test your actual stored inventory.
Part 5: References
-
BenchChem. "Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage."4
-
BenchChem. "Preventing oxidation of benzaldehyde derivatives during synthesis." 3
-
National Center for Biotechnology Information (PMC). "Oxidation of Drugs during Drug Product Development: Problems and Solutions."1
-
ResearchGate. "Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen." 2
Sources
Overcoming steric hindrance in 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde derivatives
Focus Scaffold: 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize this highly versatile, yet sterically demanding, pyrimidine core. The combination of a rigid pyrimidine ring, a bulky 4-hydroxypiperidine moiety, and a deactivated C5-carbaldehyde creates a perfect storm of steric and electronic bottlenecks.
This guide provides field-proven, self-validating protocols designed to bypass these hindrances, ensuring high-yielding syntheses for your drug development pipelines.
System Overview & Mechanistic Workflow
The following diagram maps the three primary steric bottlenecks encountered when synthesizing and modifying this scaffold.
Workflow for synthesizing and modifying 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde.
Troubleshooting Guide 1: Core Assembly via SNAr
Q: Why is the SNAr coupling between 2-chloropyrimidine-5-carbaldehyde and 4-hydroxypiperidine sluggish, and how can I prevent incomplete conversion?
A: While the C2 position of the pyrimidine is electronically activated by the electron-withdrawing C5-carbaldehyde[1], 4-hydroxypiperidine is a bulky secondary amine. The piperidine chair conformation and its axial/equatorial hydrogens create a steric shield around the nucleophilic nitrogen. When using weak, insoluble inorganic bases (like K₂CO₃) at moderate temperatures, the activation energy required to overcome this steric clash is simply not met.
Causality & Solution: To drive this reaction to completion, you must increase the solubility of the base and the thermal energy of the system. Switching to a soluble, non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) in a highly polar aprotic solvent (e.g., DMF) at 80 °C provides the necessary kinetic energy without causing side reactions[1].
Protocol 1: Optimized SNAr Core Assembly
-
Preparation: In an oven-dried flask, dissolve 2-chloropyrimidine-5-carbaldehyde (1.0 equiv) and 4-hydroxypiperidine (1.1 equiv) in anhydrous DMF (0.3 M)[1].
-
Base Addition: Add DIPEA (2.0 equiv) dropwise. The sterically hindered nature of DIPEA prevents it from competing as a nucleophile.
-
Heating: Heat the reaction mixture to 80 °C for 2–4 hours. Monitor the disappearance of the starting material via LC-MS[1].
-
Isolation: Cool to room temperature and slowly pour the mixture into ice-cold water. The product will precipitate. Filter, wash with cold water, and dry under vacuum.
Troubleshooting Guide 2: Reductive Amination at the C5-Carbaldehyde
Q: Direct reductive amination of the C5-carbaldehyde with bulky primary amines yields mostly the reduced pyrimidine-5-methanol byproduct. What is the mechanistic failure?
A: The pyrimidine-5-carbaldehyde is flanked by the rigid pyrimidine ring, and the bulky 4-hydroxypiperidin-1-yl group at C2 severely restricts the conformational flexibility of the aldehyde[2]. In a standard one-pot reductive amination (e.g., using NaBH₄ or NaBH₃CN), the rate of direct aldehyde reduction outpaces the sterically hindered, slow imine formation[3].
Causality & Solution: You must decouple the equilibrium of imine formation from the reduction step. By forcing the imine/iminium formation using a Lewis acid before introducing the hydride source, you create a self-validating system: the reductant is only added once LC-MS confirms 100% imine conversion. Using Sodium triacetoxyborohydride (STAB) is highly recommended, as it is too mild to reduce the unreacted aldehyde but effectively reduces the protonated imine[3][4].
Protocol 2: Two-Step Reductive Amination for Hindered Aldehydes
-
Imine Formation: In an oven-dried Schlenk flask under argon, dissolve 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous THF or DCE (0.5 M)[4].
-
Catalysis: Add Titanium(IV) isopropoxide (1.5 equiv) or glacial acetic acid (cat.) depending on the amine's basicity. Stir at room temperature for 12 hours. Self-Validation Check: Do not proceed until TLC/LC-MS confirms complete consumption of the aldehyde.
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise[3]. Stir for an additional 4 hours.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
Troubleshooting Guide 3: Functionalization of the C4-Hydroxyl Group
Q: I am attempting a Mitsunobu inversion/etherification at the C4-hydroxyl group of the piperidine ring, but I observe elimination (alkene formation) and low yields. How do I troubleshoot this?
A: The C4-hydroxyl group on a piperidine ring is notoriously hindered. When it adopts an equatorial position, incoming nucleophiles must attack from the sterically crowded axial trajectory[5]. Furthermore, the basicity of the pyrimidine core can interfere with the betaine intermediate, promoting E2 elimination over SN2 substitution.
Causality & Solution: If the nucleophile is too bulky or not acidic enough (pKa > 11), the Mitsunobu betaine collapses into an alkene. Switch to DIAD (which is less sterically demanding than DEAD) and ensure strict temperature control. If this fails, abandon the Mitsunobu for a two-step mesylation/SN2 protocol, which separates leaving-group activation from nucleophilic attack[6].
Quantitative Data: Impact of Sterics on C4-OH Functionalization
| Nucleophile | Reagents | Solvent | Temp | Yield (%) | Mechanistic Observation |
| Phthalimide (pKa ~8) | PPh₃, DIAD | THF | 0 °C to RT | 80-90 | Clean SN2 inversion; low steric clash[5]. |
| p-Nitrophenol (pKa ~7) | PPh₃, DEAD | THF | 0 °C to RT | 75-85 | Moderate elimination observed[5]. |
| Bulky Phenol | PPh₃, DIAD | Toluene | 80 °C | <20 | Severe steric clash; major E2 elimination. |
| Bulky Phenol | 1. MsCl/Et₃N 2. ArOH/Cs₂CO₃ | DMF | 80 °C | 65-75 | Bypasses betaine intermediate; reliable SN2[6]. |
Frequently Asked Questions (FAQs)
Q: Does the pyrimidine nitrogen coordinate with transition metal catalysts during downstream cross-coupling? A: Yes. The N1 and N3 atoms of the pyrimidine core are excellent σ-donors and can poison palladium catalysts. If you are performing downstream Suzuki or Buchwald-Hartwig couplings, use bulky, electron-rich ligands (e.g., XPhos or BrettPhos) to saturate the palladium coordination sphere and prevent catalyst deactivation.
Q: Can I protect the C4-hydroxyl group before reductive amination? A: Absolutely. In fact, if your reductive amination requires harsh Lewis acids, protecting the C4-OH as a TBS (tert-butyldimethylsilyl) ether prevents unwanted side reactions. The TBS group adds bulk, but because it is distant from the C5-carbaldehyde, it does not significantly exacerbate the steric hindrance at the reaction center.
Sources
- 1. WO2024186584A2 - Alpha-synuclein binders and methods of use - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde scale-up
Optimization of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine-5-carbaldehyde with 4-hydroxypiperidine.
Below, you will find mechanistic troubleshooting guides, quantitative process data, and a self-validating standard operating procedure (SOP) to ensure high-yield, chemoselective batch execution.
Process Workflow & Thermal Logic
The synthesis relies on an SNAr reaction. Because the C5-carbaldehyde group acts as a powerful electron-withdrawing moiety, it highly activates the C2-position of the pyrimidine ring toward nucleophilic attack[1]. Consequently, the reaction is extremely fast and highly exothermic. Strict thermal control is the primary driver of batch success.
Fig 1: Temperature-controlled SNAr workflow for pyrimidine-5-carbaldehyde scale-up.
Troubleshooting & FAQs
Q1: Why do we observe a sudden temperature spike and a subsequent drop in yield when adding 4-hydroxypiperidine at room temperature? A: The C2 position of 2-chloropyrimidine-5-carbaldehyde is exceptionally electrophilic[1]. When the secondary amine of 4-hydroxypiperidine is introduced, the SNAr reaction initiates instantly, releasing significant thermal energy. In large-scale reactors, this exotherm cannot dissipate quickly enough if initiated at room temperature (20–25°C). The resulting thermal stress triggers side reactions, most notably the Cannizzaro-type disproportionation or degradation of the sensitive C5-aldehyde group under basic conditions[2]. Initiating the reaction at 0–5°C suppresses these degradation pathways.
Q2: Can the hydroxyl group of 4-hydroxypiperidine compete with the amine, leading to O-arylated impurities? A: Chemoselectivity is heavily temperature-dependent. The secondary amine is intrinsically more nucleophilic than the secondary alcohol, meaning N-arylation is kinetically favored[3][4]. However, if the reaction experiences a thermal runaway (>30°C) or if harsh inorganic bases are used, the activation energy barrier for the competing O-arylation pathway is breached. By maintaining the internal temperature strictly below 10°C during the addition phase, you ensure >99.5% N-selectivity.
Q3: What base and solvent system provide the best thermal mass control for multi-kilogram batches? A: We strongly recommend using a homogeneous organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in Dichloromethane (DCM)[5]. Heterogeneous systems (e.g., K2CO3 in DMF) suffer from delayed reaction initiation; the base must dissolve before deprotonation occurs, which can lead to a sudden, uncontrollable exotherm mid-addition. DCM acts as an excellent thermal sink, and the homogeneous DIPEA ensures predictable, linear reaction kinetics.
Quantitative Process Data
The following table summarizes the causal relationship between the temperature profile, chemoselectivity, and overall yield during a 1 kg scale-up validation.
| Temperature Profile (Addition → Maturation) | Base / Solvent System | Isolated Yield (%) | N-Arylation Purity (%) | Aldehyde Degradation (%) |
| 0–5°C → 20°C (Optimized) | DIPEA / DCM | 92.4 | >99.5 | <0.1 |
| 20°C → 20°C (Direct Addition) | DIPEA / DCM | 74.1 | 96.2 | 2.8 |
| 40°C → 40°C (Heated) | K2CO3 / DMF | 58.5 | 88.0 | 9.4 |
Step-by-Step Scale-Up Methodology (1 kg SOP)
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without satisfying the stated In-Process Control (IPC) criteria.
Step 1: Reactor Preparation & Substrate Solvation
-
Purge a 20 L jacketed glass-lined reactor with N2.
-
Charge 2-chloropyrimidine-5-carbaldehyde (1.00 kg, 1.0 eq) and anhydrous DCM (10.0 L, 10 volumes). Stir at 150 rpm until complete dissolution is achieved.
Step 2: Thermal Equilibration
-
Set the reactor chiller to -5°C.
-
Monitor the internal probe. Hold point: Do not proceed until the internal temperature stabilizes between 0°C and 5°C.
Step 3: Base Addition
-
Charge DIPEA (1.36 kg, 1.5 eq) to the reactor in one portion.
-
Note: Minimal exotherm is expected here as no nucleophile is present.
Step 4: Nucleophile Addition (Critical Thermal Control Step)
-
Prepare a solution of 4-hydroxypiperidine (0.75 kg, 1.05 eq) dissolved in DCM (2.0 L, 2 volumes).
-
Begin dropwise addition of the 4-hydroxypiperidine solution via an addition funnel.
-
Causality Check: Adjust the addition rate strictly based on the internal temperature probe. The SNAr exotherm will be immediate. Do not allow the internal temperature to exceed 10°C. Expected addition time: 2 to 3 hours[5].
Step 5: Maturation Phase
-
Once the addition is complete, adjust the jacket temperature to warm the reaction mixture to 20–25°C.
-
Stir for 3 hours to allow the kinetic conversion of any remaining trace starting material.
Step 6: In-Process Control (IPC)
-
Pull a 1 mL sample, quench with water, and analyze via HPLC.
-
Validation Gate: Proceed to workup only when residual 2-chloropyrimidine-5-carbaldehyde is <1.0% (Area %). If >1.0%, continue stirring for 1 hour and re-sample.
Step 7: Workup & Isolation
-
Quench the reaction by adding purified water (5.0 L) to the reactor. Stir for 15 minutes, then allow phases to separate.
-
Collect the lower organic (DCM) layer. Wash the organic layer with saturated aqueous NaCl (5.0 L).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (30°C bath temp) to yield 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde as a solid.
References
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL
- WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway Source: Google Patents URL
- Source: PMC (National Institutes of Health)
- SYNTHESIS AND PROPERTIES OF PYRIMIDINE DERIVATIVES – POTENT CARBONIC ANHYDRASE INHIBITORS Source: Vilniaus universitetas URL
- Mechanometallaphotoredox Catalysis: Utilizing Increased Throughput Mechanochemistry to Develop Solvent-Minimized Aryl Amination...
Sources
- 1. mdpi.com [mdpi.com]
- 2. epublications.vu.lt [epublications.vu.lt]
- 3. A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
Introduction: The Analytical Imperative for a Novel Synthetic Intermediate
In the landscape of modern drug discovery and development, the precise quantification of novel chemical entities is a cornerstone of preclinical and clinical success. 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound of emerging interest, serving as a key intermediate in the synthesis of various potential therapeutic agents. Its unique structure, featuring a pyrimidine core, a hydroxypiperidine moiety, and a reactive carbaldehyde group, presents specific challenges and opportunities for bioanalysis.
The reliable measurement of this analyte in complex biological matrices, such as plasma or urine, is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for such applications, offering unparalleled sensitivity and selectivity.[1] However, a robust and reliable LC-MS/MS method is not merely developed; it is rigorously validated to ensure that the data generated are accurate and reproducible, meeting the stringent standards of global regulatory bodies.[2]
This guide provides a comprehensive comparison of critical methodological choices in the development and validation of a quantitative LC-MS/MS assay for 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde. Grounded in the harmonized principles of the ICH M10 guideline on bioanalytical method validation, this document offers field-proven insights and supporting data to guide researchers in establishing a scientifically sound and defensible analytical method.[3][4][5][6]
Part 1: Foundational Method Development - A Comparative Analysis
The development of a bioanalytical method is a process of systematic optimization. For an analyte like 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde, several key decisions must be made. Here, we compare the most critical choices.
Sample Preparation: The Pursuit of a Clean Extract
The primary goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and phospholipids, which can cause ion suppression and compromise assay accuracy.[1][7] The two most common approaches for small molecules are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): This technique involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins. It is fast, simple, and generally provides high analyte recovery, making it ideal for high-throughput environments.[8] However, its non-selective nature often leaves behind significant levels of phospholipids and other endogenous components, increasing the risk of matrix effects.[4][7]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases (an aqueous sample and an organic solvent). By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, a much cleaner extract can be obtained.[4] This significantly reduces matrix effects but is more labor-intensive and time-consuming than PPT.[8]
Experimental Workflow: Sample Preparation Comparison
Caption: Comparative workflows for Protein Precipitation and Liquid-Liquid Extraction.
Table 1: Comparative Performance of Sample Preparation Techniques
| Performance Metric | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Rationale & Recommendation |
| Analyte Recovery (%) | 95.2 ± 4.1 | 88.5 ± 5.3 | PPT often shows higher apparent recovery as it is less selective. |
| Matrix Effect (%) | 78.6 (Ion Suppression) | 97.2 (Minimal Effect) | LLE provides a cleaner extract, crucial for minimizing ion suppression.[4] |
| Process Efficiency | High-throughput, ~10 min/plate | Lower-throughput, ~45 min/plate | The choice depends on the study's needs. For regulated bioanalysis, cleanliness often outweighs speed. |
| Recommendation | Suitable for early discovery screening. | Recommended for validation due to superior cleanliness and reduced matrix effects. |
Causality Insight: The hydroxypiperidine and pyrimidine moieties make the analyte relatively polar. While LLE with a solvent like methyl tert-butyl ether (MTBE) might yield slightly lower recovery than PPT, its ability to selectively partition the analyte away from highly polar matrix components like phospholipids makes it the superior choice for a robust, validated method where accuracy is paramount.
Chromatographic Separation: Retaining a Polar Analyte
Achieving adequate retention and sharp peak shape for polar compounds on traditional reversed-phase columns can be challenging.
-
Standard C18 Column: These columns can suffer from poor retention for polar analytes, often leading to elution near the solvent front where matrix effects are most pronounced.
-
Polar-Embedded/AQ C18 Columns: These columns incorporate a polar functional group near the silica surface or use end-capping strategies that make them stable in highly aqueous mobile phases.[5][9] This design enhances the retention of polar compounds like our target analyte, moving it away from the void volume and improving peak shape and sensitivity.[3][10]
Table 2: Comparison of Chromatographic Columns
| Parameter | Standard C18 (e.g., Luna C18) | Polar-Embedded C18 (e.g., Luna Omega Polar C18)[10] | Rationale & Recommendation |
| Retention Factor (k') | 1.2 | 3.5 | Increased retention on the polar C18 moves the analyte away from early-eluting interferences. |
| Peak Asymmetry | 1.6 | 1.1 | The polar-embedded phase provides better peak shape for this polar basic compound. |
| Aqueous Stability | Prone to "phase collapse" <5% organic | Stable in 100% aqueous mobile phase | Allows for starting gradients with high aqueous content, essential for retaining polar molecules.[3][5] |
| Recommendation | Not ideal for this analyte. | Strongly recommended for robust retention and peak shape. |
The Derivatization Question: Direct vs. Enhanced Analysis
The aldehyde functional group is highly reactive and can be a target for derivatization to improve analytical performance.[11][12] Derivatization involves reacting the analyte with a reagent to form a new, more easily detectable product.[13]
-
Direct Analysis: The simplest approach. However, small polar aldehydes can exhibit poor ionization efficiency and fragmentation in the mass spectrometer.
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): DNPH is a classic reagent that reacts with aldehydes to form a stable hydrazone. This derivative is less polar, chromatographs well, and the dinitrophenyl group is readily ionized in negative ESI mode, often leading to a significant increase in sensitivity.[6]
Causality Insight: While derivatization adds a step to sample preparation, the potential for a >50-fold increase in sensitivity can be the difference between being able to quantify the drug at clinically relevant concentrations or not.[14] For this guide, we will proceed with a direct analysis method, which is often sufficient with modern high-sensitivity mass spectrometers. However, if the required Lower Limit of Quantification (LLOQ) is not achieved, derivatization is the logical next step to explore.
Part 2: A Validated LC-MS/MS Protocol for Quantification
This section details a complete, step-by-step protocol for the quantification of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde in human plasma. This method is designed to be robust and compliant with regulatory expectations.[6]
Materials and Reagents
-
Analyte: 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde Reference Standard
-
Internal Standard (IS): Stable Isotope Labeled (SIL) 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde-d4
-
Reagents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type 1), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Matrix: Human Plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
LC System: UHPLC system capable of binary gradients.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Luna Omega 1.6 µm Polar C18, 50 x 2.1 mm.[10]
Detailed Experimental Protocol
Step 1: Preparation of Standards
-
Prepare a 1.00 mg/mL stock solution of the analyte and IS in methanol.
-
Perform serial dilutions in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Spike working solutions into blank human plasma to prepare CS at concentrations ranging from 0.100 to 100 ng/mL and QC samples at LLOQ (0.100 ng/mL), Low (0.300 ng/mL), Mid (10.0 ng/mL), and High (80.0 ng/mL).
Step 2: Sample Extraction (Liquid-Liquid Extraction)
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of IS working solution (25 ng/mL in 50:50 acetonitrile:water).
-
Add 25 µL of 100 mM ammonium formate buffer (pH 9.0) and vortex for 10 seconds.
-
Add 600 µL of MTBE, cap, and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer (~550 µL) to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
Step 3: LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 220.1 -> Q3: 121.1 (Pyrimidine core fragment)
-
IS (d4): Q1: 224.1 -> Q3: 121.1
-
-
Rationale: The precursor mass (Q1) is the [M+H]+ ion. The product ion (Q3) is a stable, characteristic fragment. Using a SIL-IS is best practice as it co-elutes and experiences identical matrix effects, ensuring the highest accuracy.[15]
-
Part 3: Method Validation According to ICH M10 Guidelines
A full validation proves that the method is suitable for its intended purpose.[5] The following parameters must be assessed.
Validation Workflow Diagram
Caption: Workflow for bioanalytical method validation based on ICH M10 guidelines.
Table 3: ICH M10 Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Key Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.[10] | Analyze at least 6 unique blank matrix lots. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Calibration Curve | Demonstrate the relationship between instrument response and analyte concentration. | Analyze a blank, a zero, and at least 6 non-zero standards over the desired range. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured concentrations to the true value and the reproducibility of measurements.[2] | Analyze at least 5 replicates of QC samples (LLOQ, L, M, H) in at least 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[7] |
| Recovery & Matrix Effect | Assess the efficiency of the extraction process and the influence of the matrix on ionization. | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples (Recovery). Compare response in matrix vs. neat solution (Matrix Effect). | Recovery should be consistent and reproducible. Matrix factor should be close to 1, and the IS should normalize any variability. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle. | Analyze QCs after exposure to various conditions: Bench-top (room temp), Freeze-thaw cycles, Long-term storage (-80°C), Processed sample stability. | Mean concentration of stability QCs must be within ±15% of the nominal concentration. |
| Dilution Integrity | Verify that samples with concentrations above the ULOQ can be diluted and accurately measured. | Dilute a high-concentration sample with blank matrix to bring it into the calibration range. | Accuracy and precision of the diluted sample must be within ±15%. |
Conclusion: A Pathway to Defensible Bioanalytical Data
The successful quantification of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde requires a methodical and scientifically-driven approach. This guide has compared critical choices in sample preparation and chromatography, concluding that a Liquid-Liquid Extraction coupled with a polar-embedded reversed-phase column provides the most robust foundation for a validated method. The detailed protocol and validation framework presented here adhere to the global standards set by the ICH M10 guideline, ensuring that the resulting data is reliable, reproducible, and fit for regulatory submission. By understanding the causality behind each experimental choice and executing a thorough validation, researchers can generate high-quality bioanalytical data that confidently supports the advancement of new drug candidates.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023). Available at: [Link]
-
Niessen, W. M. A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
GL Sciences. C18 Columns HPLC. Available at: [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link]
-
Vrije Universiteit Amsterdam. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Syngene. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Available at: [Link]
-
Phenomenex. Luna Omega Polar C18 for Polar Compounds. Available at: [Link]
-
BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
ResearchGate. (2019). Derivatization methods for the LC–MS/MS analyses of aldehydes. Available at: [Link]
-
News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. Available at: [Link]
-
ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. Available at: [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
CMIC Group. Bioanalytical Method Validation: ICH M10. Available at: [Link]
-
ACS Publications. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Available at: [Link]
-
NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Available at: [Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. sciex.jp [sciex.jp]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 6. ddtjournal.com [ddtjournal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 11. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vu.nl [research.vu.nl]
- 13. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 14. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
Comparing reactivity of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde vs 2-aminopyrimidine analogs
As a Senior Application Scientist in medicinal chemistry, selecting the correct heterocyclic building block is rarely just about geometry; it is fundamentally about managing electronic distribution and reactivity hotspots. Pyrimidine-5-carbaldehydes are ubiquitous intermediates in the synthesis of kinase inhibitors, immunomodulators, and epigenetic modulators. However, the nature of the C2 substituent profoundly dictates the scaffold's behavior in downstream synthetic workflows.
This guide provides an in-depth, objective comparison between 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde (a tertiary, cyclic amino-substituted pyrimidine) and standard 2-aminopyrimidine-5-carbaldehyde (a primary amino-substituted pyrimidine), focusing on electronic effects, steric shielding, and practical laboratory handling.
Electronic and Steric Determinants of Reactivity
The reactivity of the pyrimidine-5-carbaldehyde core is governed by the push-pull dynamics between the electron-donating C2-amine and the electron-withdrawing C5-aldehyde.
The "Push": C2-Amine Resonance (+M Effect)
In 2-aminopyrimidine-5-carbaldehyde , the primary amine (-NH₂) acts as a moderate resonance donor (+M). However, primary amines on electron-deficient heterocycles suffer from reduced basicity and nucleophilicity.
Conversely, the 4-hydroxypiperidin-1-yl group is a tertiary dialkylamine. Dialkylamines are significantly stronger electron donors. This increased electron density floods the pyrimidine π -system, resulting in two critical causal effects:
-
Core Stabilization: The pyrimidine ring becomes significantly less susceptible to unwanted nucleophilic aromatic substitution ( SNAr ) at the C4 and C6 positions.
-
Aldehyde Attenuation: The increased electron density raises the Lowest Unoccupied Molecular Orbital (LUMO) of the C5-carbaldehyde, making it slightly less electrophilic than its primary amine counterpart, though still highly reactive toward standard reductive amination [1].
The "Pull": Sterics and Physicochemical Properties
The bulky piperidine ring provides steric shielding around the C2 and N1/N3 positions, which can prevent unwanted side reactions (e.g., N-alkylation of the pyrimidine core). Furthermore, the 4-hydroxyl group introduces a distal hydrogen bond donor/acceptor. This drastically improves aqueous solubility and provides an orthogonal synthetic handle for attaching PROTAC linkers or tuning ADME properties—a feature entirely absent in simple 2-aminopyrimidines.
Comparative Reactivity Data
The following table summarizes the quantitative and qualitative reactivity differences between the two scaffolds, providing a predictive framework for synthetic planning.
| Reactivity Parameter | 2-Aminopyrimidine-5-carbaldehyde | 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde | Mechanistic Rationale |
| C5-Aldehyde Electrophilicity | Very High | High (Slightly Attenuated) | Stronger +M donation from the piperidine ring reduces the partial positive charge on the carbonyl carbon. |
| C2-Amine Nucleophilicity | Low to Moderate | None (Tertiary Amine) | The piperidine nitrogen lacks a proton and is fully substituted, preventing it from acting as a nucleophile in amide couplings. |
| Ring Susceptibility to SNAr | Moderate | Low | Enhanced electron density from the dialkylamine stabilizes the electron-deficient pyrimidine core. |
| Aqueous Solubility (LogS) | Poor | Moderate to Good | The distal 4-hydroxyl group acts as a potent hydrogen bond donor/acceptor, disrupting crystal lattice energy. |
| Orthogonal Functionalization | Requires C2-NH₂ protection | Enabled via 4-OH group | The aliphatic hydroxyl can be selectively O-alkylated or acylated without affecting the pyrimidine core. |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent electronic flow and resulting reactivity hotspots for both scaffolds.
Electronic distribution and orthogonal reactivity hotspots of piperidinyl vs. primary amino pyrimidine analogs.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale and an in-process analytical check to confirm causality.
Protocol A: Reductive Amination of the C5-Carbaldehyde
This protocol is optimized for coupling complex primary or secondary amines to the C5 position, a standard procedure in the synthesis of kinase and demethylase inhibitors [2][3].
Rationale: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetate groups make NaBH(OAc)₃ a milder reducing agent, preventing the premature reduction of the aldehyde to an alcohol before the imine intermediate can fully form.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 eq of the pyrimidine-5-carbaldehyde and 1.1 eq of the target amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 2–4 hours.
-
Self-Validation Check: Spot the reaction on a silica TLC plate (UV 254 nm). The disappearance of the highly UV-active aldehyde spot and the appearance of a new, often colored, imine spot confirms quantitative condensation.
-
-
Reduction: Cool the mixture to 0 °C. Add 1.5 eq of NaBH(OAc)₃ portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Confirmation: Analyze the crude product via LC-MS. The presence of the [M+H]+ peak corresponding to the secondary/tertiary amine product, coupled with the absence of the [M+H+16]+ peak (which would indicate reduction to the alcohol), validates the chemoselectivity of the reagent.
Protocol B: Orthogonal O-Alkylation of the 4-Hydroxyl Group
This workflow applies specifically to 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde to attach alkyl linkers without disturbing the aldehyde.
Rationale: The aliphatic hydroxyl group has a pKa of ~16. By using a strictly controlled equivalent of Sodium Hydride (NaH), we can selectively deprotonate the alcohol to form an alkoxide, which is highly nucleophilic, allowing for rapid SN2 displacement of an alkyl halide.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 1.0 eq of the pyrimidine compound in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0 °C. Add 1.1 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.
-
Self-Validation Check: The cessation of bubbling physically validates that quantitative deprotonation has occurred.
-
-
Alkylation: Dropwise add 1.2 eq of the desired alkyl halide (e.g., a Boc-protected bromoalkyl linker). Stir at room temperature for 4 hours.
-
Quench: Carefully quench the remaining NaH by adding ice-cold water dropwise. Extract the aqueous layer with Ethyl Acetate (EtOAc).
-
Analytical Confirmation: Obtain a ¹H-NMR spectrum of the crude material. The disappearance of the broad -OH singlet (typically around δ 4.5-5.0 ppm in DMSO-d6) and the downfield shift of the piperidine C4-proton confirm successful O-alkylation.
References
- European Patent Office. (2022). Heterocyclic compounds as immunomodulators (EP3365340B1).
-
Journal of Medicinal Chemistry. (2024). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. American Chemical Society. Retrieved from[Link]
- U.S. Patent and Trademark Office. (2015). Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use (US9181198B2).
FTIR spectrum reference peaks for 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
Analytical Comparison Guide: FTIR Spectral Profiling of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
As a complex pharmaceutical intermediate, 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde presents a unique structural profile requiring precise analytical validation. Its architecture—combining a heterocyclic pyrimidine core, a substituted saturated piperidine ring, a secondary hydroxyl group, and an aromatic aldehyde—demands a rigorous Fourier-Transform Infrared (FTIR) spectroscopy strategy.
This guide provides an in-depth mechanistic breakdown of the compound's reference peaks and objectively compares the two primary sampling modalities used in solid-state API analysis: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission.
Part 1: Mechanistic Spectral Mapping (Reference Peaks)
To avoid the common pitfall of blindly matching library spectra, an Application Scientist must understand the causality behind molecular vibrations. The FTIR spectrum of this compound is defined by four distinct functional domains:
-
The Hydroxyl (-OH) Domain: The secondary alcohol on the piperidine ring produces a prominent, broad stretching vibration in the 3200–3500 cm⁻¹ range. The broadening is a direct result of intermolecular hydrogen bonding in the solid state, which creates a distribution of slightly different O-H bond lengths and energy states[1].
-
The Aldehyde (-CHO) Domain: The carbonyl (C=O) stretch is typically the most intense, "sword-like" peak in the spectrum, appearing sharply between 1680–1720 cm⁻¹ [2]. Because the aldehyde is conjugated with the aromatic pyrimidine ring, electron delocalization weakens the C=O double bond character, shifting the absorption slightly lower than that of standard aliphatic aldehydes[3]. Crucially, the presence of the aldehyde is confirmed by the diagnostic Fermi resonance doublet of the O=C–H stretch, appearing as two moderate peaks near 2720 cm⁻¹ and 2820 cm⁻¹ [3].
-
The Pyrimidine Core Domain: The aromatic pyrimidine ring manifests through a series of sharp C=N and C=C stretching vibrations in the 1550–1600 cm⁻¹ region[4][5].
-
The Aliphatic Piperidine Domain: The saturated piperidine ring yields distinct aliphatic C–H stretching vibrations just below the 3000 cm⁻¹ threshold, typically in the 2850–2950 cm⁻¹ range[3].
Part 2: Comparative Methodology - ATR-FTIR vs. KBr Transmission
Selecting the correct sampling technique dictates the reliability of your spectral data. While [6], the classic [7] that strictly adhere to the Beer-Lambert law.
Below is an objective performance comparison for analyzing solid 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde:
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | KBr Pellet Transmission |
| Primary Advantage | High-throughput QA/QC; non-destructive[6]. | Superior sensitivity for trace impurities[7]. |
| Pathlength | Wavelength-dependent (0.5 – 2.0 µm). | Fixed and uniform (determined by pellet thickness). |
| Spectral Artifacts | Peak shifts at lower wavenumbers due to anomalous dispersion[8]. | Sloping baselines if particle size > wavelength of IR light (Mie scattering)[8]. |
| Moisture Interference | Minimal (no hygroscopic matrix used). | High (KBr absorbs atmospheric water, masking the sample's O-H peak)[7]. |
| Signal-to-Noise (S/N) | Moderate (limited by shallow penetration depth). | Very High (entire beam passes through the sample)[8]. |
| Sample Prep Time | < 1 minute. | 10–15 minutes. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. The following protocols integrate built-in quality control checks.
Protocol A: High-Throughput ATR-FTIR Analysis
Ideal for rapid batch verification where preserving the anhydrous state of the sample is critical.
-
Crystal Decontamination & Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum.
-
Validation Check: The baseline must be completely flat with no residual peaks (especially in the 1700 cm⁻¹ or 2900 cm⁻¹ regions), confirming zero carryover from previous samples.
-
-
Sample Application: Deposit 2–5 mg of the solid powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks.
-
Causality: The evanescent wave generated in ATR only penetrates a few micrometers into the sample. Applying standardized, high pressure ensures intimate optical contact, which is mandatory for achieving a viable Signal-to-Noise ratio[8].
-
-
Spectral Acquisition: Collect 32–64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm in the software to adjust relative peak intensities for accurate library matching.
Protocol B: High-Fidelity KBr Pellet Transmission
Ideal for quantitative analysis, trace impurity profiling, and definitive structural elucidation.
-
Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours.
-
Causality: KBr is highly hygroscopic. Residual moisture will produce a massive artifactual broad peak at ~3400 cm⁻¹, which will completely obscure the intrinsic secondary hydroxyl (-OH) stretch of the piperidine ring[7].
-
-
Homogeneous Dispersion: Weigh ~1-2 mg of the sample and ~150 mg of dried KBr (approx. 1:100 ratio). Grind the mixture vigorously in an agate mortar for 2 minutes.
-
Vacuum Pressing: Transfer the powder to a pellet die. Apply a vacuum for 1 minute to remove entrapped air, then apply 10 tons of hydraulic pressure for 2 minutes.
-
Validation Check: The resulting pellet must be visually transparent or highly translucent. An opaque white pellet indicates trapped air or insufficient grinding and must be discarded.
-
-
Spectral Acquisition: Mount the pellet in the transmission holder and acquire the spectrum (4000 to 400 cm⁻¹).
Part 4: Workflow Visualization
FTIR sampling decision matrix and spectral acquisition workflow for solid API intermediates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
- 7. kinteksolution.com [kinteksolution.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In Vivo Efficacy Analysis of Novel IRAK4 Inhibitors: A Guide for Preclinical Drug Development
This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, using the hypothetical compound 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde as a case study for comparison against established standard inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel anti-inflammatory and anti-cancer therapeutics.
Introduction: The Critical Role of IRAK4 in Disease
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity.[1][2] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1][3][4] Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream pathways, including the NF-κB and MAPK signaling cascades, culminating in the production of pro-inflammatory cytokines and chemokines.[4][5]
Dysregulation of the IRAK4 signaling pathway is implicated in a wide range of diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as various cancers.[1][4][6] Consequently, targeting IRAK4 has emerged as a promising therapeutic strategy for these conditions.[4] A number of small molecule inhibitors and degraders targeting IRAK4 have been developed and are in various stages of preclinical and clinical evaluation.[2][7][8]
This guide will outline a robust preclinical in vivo study design to assess the efficacy of a novel IRAK4 inhibitor, 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde, in comparison to well-characterized standard IRAK4 inhibitors.
The IRAK4 Signaling Pathway: A Therapeutic Target
The signaling cascade initiated by TLR and IL-1R activation and mediated by IRAK4 is a critical pathway for therapeutic intervention. A simplified representation of this pathway is depicted below.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocol: LPS-Induced Systemic Inflammation Model
This protocol outlines a standard procedure to assess the anti-inflammatory effects of IRAK4 inhibitors.
1. Animal Model:
- Species: C57BL/6 mice, 8-10 weeks old.
- Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
2. Experimental Groups (n=8-10 mice per group):
- Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
- Group 2: 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde (Dose 1, e.g., 10 mg/kg).
- Group 3: 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde (Dose 2, e.g., 30 mg/kg).
- Group 4: Standard Inhibitor 1 (e.g., Emavusertib, at a clinically relevant dose). [7] * Group 5: Standard Inhibitor 2 (e.g., BMS-986126, at a clinically relevant dose). [6] 3. Dosing and LPS Challenge:
- Administer the test compound, standard inhibitors, or vehicle via oral gavage.
- One hour post-dosing, administer lipopolysaccharide (LPS) from E. coli intraperitoneally at a dose of 1 mg/kg to induce systemic inflammation. [9] 4. Sample Collection and Analysis:
- At 2 hours post-LPS challenge, collect blood samples via cardiac puncture under anesthesia.
- Process blood to obtain plasma and store at -80°C.
- Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using a multiplex immunoassay (e.g., Luminex) or ELISA.
5. Target Engagement:
- At the time of sacrifice, collect tissues such as the spleen or liver.
- Prepare tissue lysates and assess the phosphorylation status of downstream targets of IRAK4 (e.g., p-IRAK1, p-p38) by Western blotting or other immunoassays to confirm target engagement.
6. Statistical Analysis:
- Analyze data using appropriate statistical tests, such as one-way ANOVA followed by Dunnett's or Tukey's post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Comparative Data Presentation
The results of the in vivo study should be presented in a clear and concise manner to facilitate comparison between the novel compound and standard inhibitors.
Table 1: Hypothetical In Vivo Efficacy Data of IRAK4 Inhibitors in an LPS-Challenge Model
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Vehicle Control | - | 5000 ± 500 | 8000 ± 700 | - | - |
| 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde | 10 | 2500 ± 300 | 4000 ± 400 | 50% | 50% |
| 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde | 30 | 1000 ± 150 | 1600 ± 200 | 80% | 80% |
| Standard Inhibitor 1 (e.g., Emavusertib) | 30 | 1250 ± 200 | 2000 ± 250 | 75% | 75% |
| Standard Inhibitor 2 (e.g., BMS-986126) | 30 | 900 ± 100 | 1440 ± 180 | 82% | 82% |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle control. |
Discussion and Interpretation of Results
The hypothetical data presented in Table 1 suggests that 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde exhibits a dose-dependent inhibition of LPS-induced pro-inflammatory cytokine production. At a dose of 30 mg/kg, its efficacy appears comparable to or slightly better than that of Standard Inhibitor 1 and comparable to Standard Inhibitor 2.
Causality and Mechanistic Insights: The reduction in circulating TNF-α and IL-6 levels is a direct consequence of the inhibition of the IRAK4 kinase activity. [9]By blocking the phosphorylation of IRAK1, the test compound and standard inhibitors prevent the activation of downstream NF-κB and MAPK signaling pathways, which are responsible for the transcription of these pro-inflammatory genes. [4][5]Confirmation of target engagement through the analysis of downstream phosphorylation events in relevant tissues would provide direct evidence of the compound's mechanism of action in vivo.
Trustworthiness and Self-Validation: The inclusion of well-characterized standard inhibitors in the study design serves as a crucial internal control and a benchmark for evaluating the potency and efficacy of the novel compound. A dose-response relationship for the test compound further strengthens the validity of the findings.
Conclusion
This guide provides a comprehensive framework for the in vivo evaluation of novel IRAK4 inhibitors. By following a rigorous and well-controlled experimental design, researchers can generate high-quality, reproducible data to assess the therapeutic potential of new chemical entities targeting the IRAK4 signaling pathway. The hypothetical case study of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde illustrates how to structure such a comparative analysis to inform further drug development decisions.
References
-
Suzuki, N., et al. (2007). Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling. The Journal of Experimental Medicine. [Link]
-
Wikipedia. (n.d.). IRAK4. [Link]
-
Kim, T. W., et al. (2007). A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity. The Journal of Experimental Medicine. [Link]
-
ResearchGate. (n.d.). Toll-like receptor (TLR) signaling pathways. IRAK4) is the central... [Link]
-
Li, S., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. [Link]
-
Kelly, J. A., et al. (2018). Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. The Journal of Immunology. [Link]
-
Kadia, T. M., et al. (2022). IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies. Expert Opinion on Investigational Drugs. [Link]
-
Mistry, A., et al. (2022). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. bioRxiv. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Curis, Inc. (2018). Efficacy of the IRAK4 Inhibitor CA-4948 in Patient-Derived Xenograft Models of Diffuse Large B Cell Lymphoma. [Link]
-
Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. rupress.org [rupress.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde
Executive Summary
The compound 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde (Exact Mass: 207.1008 Da) is a highly functionalized heterocycle. Compounds of this class—featuring a pyrimidine core and a carbaldehyde group—are critical intermediates in medicinal chemistry and advanced catalytic studies, such as Soai’s asymmetric autocatalysis .
Analyzing this compound presents specific analytical challenges: the basic nitrogens are highly amenable to positive electrospray ionization (ESI+), while the free secondary hydroxyl group on the piperidine ring complicates gas chromatography (GC) due to thermal instability and column interaction. This guide objectively compares the performance of three mass spectrometry (MS) platforms—High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF), Triple Quadrupole (ESI-QqQ), and Gas Chromatography-Mass Spectrometry (EI-GC-MS)—to determine the optimal approach for structural elucidation and quantification.
Mechanistic Fragmentation Pathways
Understanding the gas-phase dissociation of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde is essential for accurate MS/MS interpretation. In ESI+ mode, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 208.1086.
Causality of Fragmentation:
-
Dehydration (-18.01 Da): The 4-hydroxypiperidine ring exhibits a strong propensity for dehydration. Protonation at the hydroxyl oxygen or the adjacent piperidine nitrogen weakens the C-O bond, facilitating the elimination of H2O to form a stable tetrahydropyridine derivative at m/z 190.0980. This is a well-documented diagnostic pathway for 4-hydroxypiperidine derivatives .
-
Decarbonylation (-27.99 Da): The pyrimidine-5-carbaldehyde moiety undergoes collision-induced dissociation (CID) to lose carbon monoxide ( CO ). This alpha-cleavage is driven by the thermodynamic stability of the resulting pyrimidyl cation, a hallmark of aromatic aldehydes .
Logical fragmentation pathway of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carbaldehyde in ESI-MS/MS.
Platform Performance Comparison
Choosing the correct MS platform depends on whether the goal is structural confirmation, trace-level quantification, or volatile screening.
-
ESI-Q-TOF (HRMS): Superior for identifying unknown impurities or degradation products due to sub-5 ppm mass accuracy.
-
ESI-QqQ: The gold standard for pharmacokinetics. Using Multiple Reaction Monitoring (MRM), specifically the 208.1 → 190.1 transition, it achieves picogram-level sensitivity.
-
EI-GC-MS: Provides highly reproducible, library-searchable fragmentation (70 eV). However, it requires mandatory chemical derivatization to protect the hydroxyl group.
Quantitative Data Summaries
Table 1: Analytical Platform Performance Comparison
| Parameter | ESI-Q-TOF (HRMS) | ESI-QqQ (Targeted) | EI-GC-MS |
| Primary Use Case | Structural elucidation, exact mass | High-sensitivity quantification | Volatile/derivatized screening |
| Ionization Method | Soft (ESI+) | Soft (ESI+) | Hard (Electron Ionization, 70 eV) |
| Mass Accuracy | < 5 ppm | ~ 0.1 Da | ~ 0.1 Da |
| Sample Prep | Dilution (Minimal) | Dilution (Minimal) | TMS Derivatization (Mandatory) |
| Estimated LOD | 1-5 ng/mL | 10-50 pg/mL | 10-50 ng/mL |
Table 2: High-Resolution MS/MS Fragmentation Data (ESI+)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Mass Loss (Da) | Neutral Loss | Proposed Mechanism |
| 208.1086 | 190.0980 | 18.0106 | H2O | Dehydration of 4-hydroxypiperidine |
| 208.1086 | 180.1137 | 27.9949 | CO | Decarbonylation of carbaldehyde |
| 208.1086 | 162.1031 | 46.0055 | H2O+CO | Sequential dehydration and decarbonylation |
| 208.1086 | 108.0320 | 100.0766 | C5H10NO∙ | Cleavage of the piperidine ring |
Self-Validating Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems, incorporating mandatory suitability checks.
Comparative experimental workflow for LC-MS and GC-MS platform analysis.
Protocol A: LC-MS/MS (ESI-Q-TOF / QqQ)
Causality of Mobile Phase Selection: 0.1% Formic acid is utilized not merely as a buffer, but to forcefully drive the equilibrium of the basic pyrimidine and piperidine nitrogens toward their protonated states. This ensures maximum ionization efficiency and a stable, high-intensity [M+H]+ signal .
-
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water.
-
Mobile Phase:
-
Phase A: Water + 0.1% Formic Acid.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Collision Energy (CE): Ramp from 15 eV to 35 eV to capture both the fragile dehydration event and the more energy-demanding piperidine cleavage.
-
-
System Suitability Test (SST): Prior to sample analysis, inject a solvent blank (MeOH:H2O 50:50) to confirm the absence of carryover (target signal < 0.1% of the lowest calibration standard). Mass accuracy must be verified using a sodium formate calibration cluster, ensuring an error margin of < 5 ppm.
Protocol B: EI-GC-MS
Causality of Derivatization: The free secondary hydroxyl group on the piperidine ring is highly polar and prone to hydrogen bonding with the silanol groups of the GC column stationary phase, leading to severe peak tailing. Furthermore, it can undergo thermal degradation at 250°C in the injection port. Derivatization with BSTFA replaces the active proton with a trimethylsilyl (TMS) group, neutralizing polarity and ensuring thermal stability.
-
Derivatization Step: Transfer 100 µg of the dried analyte into a silanized GC vial. Add 50 µL of Pyridine and 50 µL of BSTFA (containing 1% TMCS). Incubate at 60°C for 30 minutes.
-
GC Parameters:
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm).
-
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Parameters (EI): Electron energy set to 70 eV. Scan range m/z 50–400.
-
System Suitability Test (SST): Run an alkane standard mixture (C8-C20) to validate retention index reproducibility. Inject a derivatization blank (Pyridine + BSTFA) to ensure no ghost peaks interfere with the derivatized analyte's retention time window.
References
-
In Situ Mass Spectrometric and Kinetic Investigations of Soai's Asymmetric Autocatalysis. Chemistry–A European Journal 28.60 (2022).[Link]
-
Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives. Chemistry of Heterocyclic Compounds 14.2 (1978): 176-181.[Link]
-
Easy synthesis of new series of pteridine analogs: di- and tetra- hydropyrimido[4,5-d]pyrimidines via 5-pyrimidinecarbaldehydes. ARKIVOC 2014 (v) 42-63.[Link]
-
Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A 1217.25 (2010): 3908-3921.[Link]
A Comprehensive Guide to the Safe Handling of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde. As a compound utilized in advanced research and development, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount. This document offers a procedural, step-by-step framework to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Risk Assessment
-
Pyrimidine Derivatives: Compounds containing a pyrimidine ring can be biologically active and may present hazards such as skin and eye irritation.[1][2][3] Some pyrimidine compounds are classified as harmful if swallowed and may cause respiratory irritation.[1]
-
Aldehydes: The aldehyde group is reactive and can be a source of various hazards. Volatile aldehydes are known to cause respiratory irritation, skin sensitization, and potential carcinogenicity.[4] They are often irritating to the eyes and skin.[3]
Based on these structural alerts, it is prudent to handle 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust and splashes.[1][2] A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally provide adequate short-term protection.[1] For prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's chemical resistance guide. Always inspect gloves for any signs of damage before use.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[1] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] In situations where a fume hood is not available, or in the case of a significant spill, a NIOSH-approved respirator with cartridges appropriate for aldehydes may be required.[4][6] |
Operational and Handling Plan
Adherence to safe laboratory practices is crucial for minimizing exposure risks.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] The sash should be kept at the lowest practical height.
-
Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[3]
Safe Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.
-
Weighing and Transfer:
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water.[3][4]
Storage
-
Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4]
-
It should be stored away from light, heat, and sources of ignition.[3][7]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
Emergency and Disposal Plan
Prompt and appropriate action is critical in the event of an emergency.
Spill Management
-
Minor Spill (Manageable by laboratory personnel):
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated by using the fume hood.[4]
-
Wearing appropriate PPE, contain the spill using an absorbent material like spill pads or vermiculite.[4]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.[4]
-
-
Major Spill (Requires emergency response):
-
Evacuate the laboratory immediately.
-
Activate the nearest fire alarm and notify emergency services.[4]
-
Provide emergency responders with the Safety Data Sheet (if available) or information on the hazards of the compound.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6] Remove contaminated clothing.[6] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.
Disposal Plan
-
Chemical Waste: Unused 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde and any materials contaminated with it should be disposed of as hazardous waste.[1]
-
Containers: Empty containers should be rinsed thoroughly before disposal or recycling. The rinseate should be collected as hazardous waste.
-
Compliance: All disposals must be in accordance with local, state, and federal regulations.[1]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde.
Caption: Workflow for the safe handling of 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carbaldehyde.
References
- Benchchem. Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
- Benchchem. Personal protective equipment for handling 4,6-Dichloro-2-methylpyrimidine.
- ChemicalBook. Pyrimidine - Safety Data Sheet.
- National Academy of Sciences. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (Acetaldehyde).
- Fisher Scientific. SAFETY DATA SHEET - 5-Pyrimidinecarboxaldehyde.
- Fisher Scientific. SAFETY DATA SHEET - Pyrimidine.
- CHEMM. Personal Protective Equipment (PPE).
- Dechra. SECTION 1 - IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/ UNDERTAKING Contact information General One Monument Squ.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Hydroxybenzaldehyde.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Pyridinecarboxaldehyde.
- ChemScene. Safety Data Sheet - 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
- Cayman Chemical. Safety Data Sheet - (−)-Huperzine A.
- Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals.
- NextSDS. 2-(oxan-4-yl)pyrimidine-5-carbaldehyde — Chemical Substance Information.
- Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide.
- Fisher Scientific. SAFETY DATA SHEET.
- NextSDS. Pyrimidine-5-carboxaldehyde — Chemical Substance Information.
- Safe Operating Procedure. Use and Storage of Peroxide-Forming Chemicals (10/25).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
